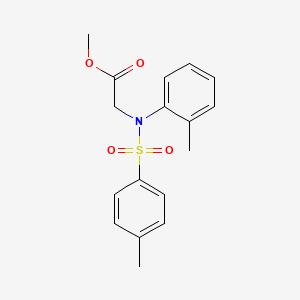

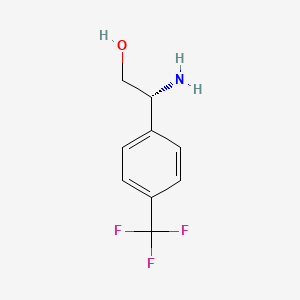

![molecular formula C17H13N5O B2680870 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2230802-43-2](/img/structure/B2680870.png)

3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound with promising anticancer activity. It has been used as an intermediate to prepare pyrazolo-pyrimidine compounds as inhibitors of Bruton’s tyrosine kinase . It has also shown potent anti-TNBC activities both in vitro and in vivo .

Synthesis Analysis

The synthesis of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds has been the subject of several studies. A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .

Molecular Structure Analysis

The molecular structure of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by a pyrazolo[3,4-d]pyrimidin-4-amine scaffold. This scaffold is a common feature in a class of compounds with good activity against several cancer cell lines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine are characterized by a poor aqueous solubility . This could threaten the future development of pyrazolo[3,4-d]pyrimidines as clinical drug candidates .

Wissenschaftliche Forschungsanwendungen

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a significant role in the synthesis of pyranopyrimidine cores, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of substituted pyrano[2,3-d]pyrimidindione derivatives through a one-pot multicomponent reaction demonstrates the versatility of these catalysts. These findings are essential for researchers aiming to utilize catalytic applications for developing lead molecules with significant bioactivity (Parmar, Vala, & Patel, 2023).

Heterocyclic Scaffold in Synthesis

The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their value as a building block for synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles and thiazoles, among others, highlighting the reactivity of such compounds for diverse applications in heterocyclic and dyes synthesis. This review underscores the significant advancements in the chemistry of dicyanomethylene derivatives for the synthesis of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Applications in Optoelectronic Materials

Quinazolines and pyrimidines, including 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine, have found significant applications in the field of optoelectronic materials. Research has highlighted the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel materials. These derivatives have been used in organic light-emitting diodes, white OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors. Such applications demonstrate the versatile utility of these compounds in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis and Biological Activities

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has displayed a broad range of medicinal properties, including anticancer and anti-infectious activities. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for medicinal chemists in developing potential drug candidates. This review highlights significant synthetic strategies and biological properties, offering a comprehensive overview of the advancements made in utilizing pyrazolo[1,5-a]pyrimidine scaffolds for medicinal chemistry (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Zukünftige Richtungen

The future development of 3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds will likely focus on improving their solubility profile and consequently their pharmacokinetic properties . This could involve the development of albumin nanoparticles and liposomes for the selected candidates .

Wirkmechanismus

Mode of Action

For instance, similar compounds have been shown to suppress the activation of IGF1R and Src .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound might affect pathways related to igf1r and src, which are involved in cell proliferation and survival .

Pharmacokinetics

Similar compounds have been reported to have good bioavailability .

Result of Action

Similar compounds have been reported to inhibit the viability of several nsclc cell lines in vitro by inducing apoptosis .

Eigenschaften

IUPAC Name |

3-(2-phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)12-8-4-5-9-13(12)23-11-6-2-1-3-7-11/h1-10H,(H3,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBFTXIUZGGUDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C3=C4C(=NC=NC4=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Phenoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2680787.png)

![9-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2680790.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2680791.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2680796.png)

![2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid](/img/structure/B2680798.png)

![2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2680808.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2680809.png)

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide](/img/structure/B2680810.png)